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Compound of Interest

Compound Name: Asp-Val

Cat. No.: B081843

This guide provides a comprehensive analysis of the core characteristics of the Aspartyl-Valine
(Asp-Val) peptide bond, tailored for researchers, scientists, and drug development
professionals. It delves into the physicochemical properties, conformational tendencies,
biological significance, and experimental methodologies used to characterize this specific
dipeptide linkage.

Physicochemical and Structural Characteristics

The Asp-Val dipeptide is formed from the condensation of L-aspartic acid and L-valine.[1] The
presence of the acidic side chain of aspartic acid and the bulky, hydrophobic side chain of
valine imparts distinct properties to this peptide bond and its local environment within a
polypeptide chain.

General Properties

Basic physicochemical properties of the Asp-Val dipeptide are summarized below.
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Property Value Source
Molecular Formula C9H16N205 PubChem[1]
Molecular Weight 232.23 g/mol PubChem[1]

(2S)-2-[[(2S)-2-amino-3-
IUPAC Name carboxypropanoyl]lamino]-3- PubChem[1]
methylbutanoic acid

Peptide Bond Geometry

The geometry of the peptide bond is crucial for determining the three-dimensional structure of
proteins. While the peptide bond itself is generally planar and rigid due to resonance, the
specific amino acid residues on either side can influence the precise bond lengths and angles.
High-resolution X-ray crystallography of proteins containing the Asp-Val motif provides the
basis for the typical geometric parameters of this bond.
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Parameter Average Value Description

The length of the peptide bond
between the carbonyl carbon
of Asp and the amide nitrogen
C-N Bond Length ~1.33A of Val. This is shorter than a
typical C-N single bond,
indicating partial double-bond

character.

The bond length between the
N-Ca Bond Length (Val) ~1.46 A amide nitrogen and the alpha-
carbon of the Valine residue.

The bond length between the

alpha-carbon and the carbonyl

Ca-C Bond Length (Asp) ~1.52 A o
carbon of the Aspartic Acid
residue.

The bond angle around the

Ca-N-Ca Angle ~121° ] )
amide nitrogen.

The bond angle around the

N-Ca-C Angle ~111° alpha-carbon of the central
residue.

The bond angle around the

Ca-C-N Angle ~116°

carbonyl carbon.

Note: These are representative values and can vary slightly depending on the local protein
environment and the resolution of the crystal structure.

Conformational Preferences

The conformational freedom of the polypeptide backbone is primarily defined by the rotational
angles phi (@) and psi ({). The combination of these angles for a given residue is visualized on
a Ramachandran plot, which indicates energetically favorable and unfavorable regions. For the
Asp-Val linkage, the bulky side chain of Valine and the potentially charged side chain of
Aspartic Acid influence the allowable ¢ and § angles.
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Typical Range for Asp in Typical Range for Val in
Dihedral Angle et < - o <

Asp-Val Asp-Val
Phi (¢) -150° to -50° -160° to -50°
_ +120° to +180° and -60° to
Psi (y) 30° +100° to +170°

These ranges suggest a preference for extended 3-sheet-like conformations, which is common
for residues with -branched side chains like Valine. The specific values can be influenced by
local hydrogen bonding involving the Asp side chain.

Biological Significance: The Leu-Asp-Val (LDV)
Motif in Cell Adhesion

The Asp-Val dipeptide is a core component of the Leu-Asp-Val (LDV) tripeptide motif, a critical
recognition sequence in cell adhesion processes. This motif is found in extracellular matrix
proteins, most notably fibronectin, and is recognized by the integrin a41. This interaction is
crucial for the adhesion and migration of leukocytes and other cells. The LDV motif in
fibronectin and the homologous lle-Asp-Ser-Pro (IDSP) sequence in Vascular Cell Adhesion
Molecule-1 (VCAM-1) both bind to integrin a4p1, playing a key role in inflammatory responses
and immune cell trafficking.

VCAM-1/Integrin a4f1 Signaling Pathway

The binding of the LDV/IDSP motif on VCAM-1 to the integrin a4f1 on the surface of a
leukocyte triggers a signaling cascade that leads to cell adhesion and migration.

Cytoskeletal
Rearrangement
(Actin Polymerization)

VCAM-1 (on endothelial cell) | Binding . Conformational Change | RRIECLRSFEEILEN Inside-out Signaling
with IDSP motif M e G (o () and Activation

Click to download full resolution via product page

VCAM-1/Integrin o431 signaling cascade.
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Experimental Protocols for Characterization

The following sections provide detailed methodologies for the experimental characterization of
the Asp-Val peptide bond.

Conformational Analysis by 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the
three-dimensional structure and dynamics of peptides in solution.

Objective: To determine the solution conformation of the Asp-Val dipeptide by assigning proton
resonances and measuring through-space correlations (NOEs) and through-bond coupling
constants.

Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of purified Asp-Val dipeptide in 0.5 mL of 90% H20/10% D20 or a
suitable deuterated buffer (e.g., 20 mM phosphate buffer, pH 6.0).

o Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift
calibration.

o Filter the sample into a 5 mm NMR tube.

o Data Acquisition:

[e]

Acquire a 1D *H NMR spectrum to assess sample purity and concentration.

o Perform 2D TOCSY (Total Correlation Spectroscopy) to identify spin systems of the Asp
and Val residues.

o Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space
correlations between protons that are close in space (< 5 A).

o Perform 2D COSY (Correlation Spectroscopy) to measure 3J(HN,Ha) coupling constants,
which can be related to the @ dihedral angle via the Karplus equation.
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o Data Analysis:

(¢]

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

[¢]

Assign all proton resonances based on the TOCSY and COSY spectra.

[¢]

Identify sequential and intra-residue NOEs in the NOESY spectrum.

[e]

Calculate @ angle restraints from the 3J(HN,Ha) coupling constants.

o

Use the NOE-derived distance restraints and the dihedral angle restraints to calculate a
family of solution structures using molecular dynamics or distance geometry algorithms
(e.g., in CYANA, XPLOR-NIH).
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Workflow for NMR-based conformational analysis.
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Structural Determination by X-ray Crystallography

X-ray crystallography provides atomic-resolution information on the three-dimensional structure
of molecules in a crystalline state. Crystallizing small, flexible peptides like Asp-Val can be
challenging.

Objective: To obtain a high-resolution crystal structure of the Asp-Val dipeptide.
Methodology:
o Peptide Synthesis and Purification:

o Synthesize the Asp-Val dipeptide using standard solid-phase or solution-phase peptide
synthesis methods.

o Purify the peptide to >98% purity by reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Confirm the identity and purity by mass spectrometry and analytical HPLC.
o Crystallization Screening:

o Prepare a concentrated solution of the Asp-Val dipeptide (e.g., 10-50 mg/mL) in a suitable
buffer.

o Use a high-throughput screening approach with various crystallization screens (different
precipitants, pH, and additives).

o Employ vapor diffusion (hanging drop or sitting drop) or microbatch crystallization
methods.

o Crystal Optimization and Growth:

o Optimize promising initial "hit" conditions by varying the concentrations of the precipitant
and peptide, and by trying different temperatures.

o Grow single crystals of sufficient size and quality for X-ray diffraction (typically > 50 pm in
all dimensions).
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e Data Collection and Structure Determination:

o

Mount a single crystal on a goniometer and cryo-cool it in liquid nitrogen.

[¢]

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

Process the diffraction data to obtain reflection intensities.

o

[e]

Solve the crystal structure using direct methods or other phasing techniques.

(¢]

Build and refine the atomic model against the experimental data.

Validate the final structure.

[¢]
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Workflow for X-ray crystallography.
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Peptide Sequencing by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a primary tool for determining the amino acid sequence
of peptides.

Objective: To confirm the sequence of a peptide containing an Asp-Val bond and to
characterize its fragmentation pattern.

Methodology:
e Sample Preparation:

o Dissolve the purified peptide in a suitable solvent for mass spectrometry (e.g., 50%
acetonitrile/0.1% formic acid in water).

e Mass Spectrometry Analysis:

o Infuse the sample into an electrospray ionization (ESI) source coupled to a tandem mass
spectrometer (e.g., a Q-TOF or Orbitrap).

o Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor ion.
o Isolate the precursor ion corresponding to the peptide of interest.

o Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy
collisional dissociation (HCD).

o Acquire the MS/MS spectrum of the fragment ions.
e Data Analysis:
o Analyze the MS/MS spectrum to identify the series of b- and y-ions.

o The mass difference between adjacent b- or y-ions corresponds to the mass of an amino
acid residue.

o Reconstruct the peptide sequence from the pattern of fragment ions. The presence of a
mass difference of 115.03 Da (Asp) followed by 99.07 Da (Val) in the b-ion series, or vice
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versa in the y-ion series, confirms the Asp-Val sequence.

Enzymatic Cleavage Susceptibility

The stability of the Asp-Val peptide bond to enzymatic cleavage can be assessed using
specific proteases.

Objective: To determine if the Asp-Val peptide bond is a cleavage site for a given protease.
Methodology:
o Reaction Setup:

o Dissolve the peptide substrate containing the Asp-Val bond in a buffer optimal for the
chosen protease (e.g., for Trypsin, 50 mM Tris-HCI, pH 8.0).

o Add the protease to the substrate solution at a specific enzyme-to-substrate ratio (e.g.,
1:100 wiw).

o Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for Trypsin).
e Time-Course Analysis:

o At various time points (e.g., 0, 1, 4, 12, and 24 hours), withdraw an aliquot of the reaction
mixture.

o Quench the reaction by adding a protease inhibitor or by acidification (e.g., adding 10%
trifluoroacetic acid).

e Product Analysis:
o Analyze the quenched aliquots by RP-HPLC or mass spectrometry.

o Monitor the decrease in the peak corresponding to the intact substrate and the
appearance of new peaks corresponding to cleavage products.

o lIdentify the cleavage products by mass spectrometry to confirm if cleavage occurred at the
Asp-Val bond.

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b081843?utm_src=pdf-body
https://www.benchchem.com/product/b081843?utm_src=pdf-body
https://www.benchchem.com/product/b081843?utm_src=pdf-body
https://www.benchchem.com/product/b081843?utm_src=pdf-body
https://www.benchchem.com/product/b081843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Stability of the Asp-Val Peptide Bond

The Asp-Val peptide bond can be susceptible to hydrolysis under certain conditions. The
presence of the Asp residue can facilitate cleavage, particularly under acidic conditions,
through the formation of a cyclic succinimide intermediate. However, the bulky Valine residue
on the C-terminal side can provide some steric hindrance to this process compared to smaller
residues like Glycine.

Conclusion

The Aspartyl-Valine peptide bond, while a fundamental component of polypeptide chains,
possesses unique characteristics due to the contrasting properties of its constituent amino
acids. Its geometry and conformational preferences are influenced by the interplay between the
acidic side chain of aspartic acid and the bulky, hydrophobic side chain of valine. Biologically,
the Asp-Val linkage is a key feature of the LDV motif, which plays a vital role in cell adhesion
and immune responses. A comprehensive understanding of the Asp-Val peptide bond,
achieved through the experimental techniques outlined in this guide, is essential for
researchers in the fields of structural biology, protein engineering, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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